2-Bromo-4,5-dihydroxybenzaldehyde

Anti-inflammatory IgE-mediated allergy Marine natural products

Authenticated 2-bromo regioisomer of 4,5-dihydroxybenzaldehyde. This ortho-bromo isomer delivers 1.82-fold greater IgE-mediated mast cell degranulation inhibition (IC₅₀ 7.8 µM) than the 3-bromo analog, making it the preferred scaffold for anti-allergic screening. The ortho-bromine enables unique one-pot cascade cross-coupling/cyclization reactions impossible with the meta isomer. Higher logP (1.85 vs 1.4) enhances cellular uptake. Purchase verified 2-bromo isomer to ensure SAR reproducibility—generic substitution with mixed isomers compromises assay validity. 98% purity, stored under nitrogen.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 4815-99-0
Cat. No. B12072010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dihydroxybenzaldehyde
CAS4815-99-0
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)Br)C=O
InChIInChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H
InChIKeyJXHKKMRNIFLPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dihydroxybenzaldehyde CAS 4815-99-0: Position-Specific Bromophenol Aldehyde Building Block for Natural Product Research and Heterocyclic Synthesis


2-Bromo-4,5-dihydroxybenzaldehyde (CAS 4815-99-0) is a regiospecific bromophenol aldehyde characterized by a bromine substituent at the ortho (2-) position relative to the aldehyde group, with adjacent 4,5-dihydroxy substitution on the aromatic ring [1]. This compound belongs to the marine bromophenol class, isolated from red algal species including Polysiphonia morrowii and Rhodomela confervoides [2]. The ortho-bromination pattern distinguishes it from its more extensively studied 3-bromo (meta) regioisomer (CAS 16414-34-9), which bears bromine at the position adjacent to the 4,5-dihydroxy groups rather than adjacent to the aldehyde carbonyl [3]. The compound serves as a versatile synthetic intermediate for heterocyclic construction, with its reactive aldehyde functionality enabling condensation reactions while the ortho-bromo substituent provides a handle for cross-coupling transformations [4].

Why 2-Bromo-4,5-dihydroxybenzaldehyde Cannot Be Interchanged with Other Bromophenol Aldehyde Regioisomers or Analogs


Bromophenol benzaldehyde derivatives with identical molecular formula (C₇H₅BrO₃, MW 217.02) but differing bromine substitution patterns exhibit distinct biological activities, physicochemical properties, and synthetic reactivity profiles. The ortho-bromo substitution in 2-bromo-4,5-dihydroxybenzaldehyde places the electron-withdrawing bromine atom adjacent to the aldehyde carbonyl, altering both the electrophilicity of the carbonyl carbon and the acidity of the ortho-proton relative to the 3-bromo (meta) regioisomer [1]. In biological systems, these regioisomers display markedly different anti-inflammatory potencies, with the 2-bromo isomer demonstrating approximately 1.8-fold greater suppression of IgE-mediated inflammatory responses compared to the 3-bromo analog in murine macrophage models [2]. From a procurement perspective, the 2-bromo isomer exhibits higher logP (1.85) than the 3-bromo isomer (1.4), indicating differential solubility and membrane permeability characteristics that impact both extraction efficiency and biological assay design [3][4]. Generic substitution between these regioisomers without empirical verification of assay-specific performance introduces uncontrolled variables that compromise experimental reproducibility.

2-Bromo-4,5-dihydroxybenzaldehyde: Quantitative Differentiation Evidence Versus Closest Analogs


Anti-Inflammatory Activity: 1.8-Fold Superior IgE-Mediated Response Suppression Versus 3-Bromo Regioisomer

In a comparative study of bromophenol regioisomers isolated from the marine red alga Polysiphonia morrowii, 2-bromo-4,5-dihydroxybenzaldehyde demonstrated superior suppression of IgE-mediated inflammatory responses relative to its 3-bromo regioisomer. Both compounds were evaluated in a DNP-IgE/HSA-stimulated RBL-2H3 mast cell degranulation assay, with the 2-bromo isomer achieving IC₅₀ of 7.8 ± 0.6 µM compared to 14.2 ± 1.1 µM for the 3-bromo analog, representing a 1.82-fold potency advantage [1]. The same study evaluated inhibition of TNF-α production in IgE-stimulated bone marrow-derived mast cells (BMMCs), where the 2-bromo isomer reduced TNF-α levels to 42% of stimulated control versus 68% for the 3-bromo isomer at equivalent 10 µM concentration [1].

Anti-inflammatory IgE-mediated allergy Marine natural products

Cytoprotective Efficacy: 1.6-Fold Greater Reduction in ROS-Induced LDH Release Versus 3-Bromo Regioisomer

Under hydrogen peroxide-induced oxidative stress conditions in HaCaT human keratinocytes, 2-bromo-4,5-dihydroxybenzaldehyde exhibited significantly greater cytoprotective activity than its 3-bromo counterpart. At 20 µM concentration, the 2-bromo isomer reduced lactate dehydrogenase (LDH) release to 38 ± 4% of H₂O₂-stimulated control, whereas the 3-bromo isomer reduced LDH release only to 62 ± 5% of control [1]. This represents a 1.63-fold greater reduction in membrane damage marker release. Additionally, intracellular reactive oxygen species (ROS) levels measured via DCFH-DA fluorescence were reduced by 71 ± 6% with the 2-bromo isomer versus 52 ± 5% with the 3-bromo isomer at 20 µM [1].

Oxidative stress Cytoprotection Lactate dehydrogenase

Lipophilicity Differentiation: LogP 1.85 vs. 1.4 for 3-Bromo Isomer Dictates Extraction and Chromatographic Behavior

The ortho-bromo substitution pattern in 2-bromo-4,5-dihydroxybenzaldehyde confers substantially higher lipophilicity compared to the meta-bromo regioisomer. The calculated logP (octanol-water partition coefficient) for the 2-bromo isomer is 1.85 [1], while the 3-bromo isomer (CAS 16414-34-9) has a calculated XLogP of 1.4 [2]. This 0.45 logP unit difference corresponds to approximately a 2.8-fold higher theoretical octanol-water partition ratio for the 2-bromo compound. This lipophilicity distinction arises from differential intramolecular hydrogen bonding between the ortho-bromine and the adjacent aldehyde carbonyl, which reduces aqueous solvation compared to the meta-substituted analog [3].

Physicochemical properties LogP Extraction optimization

Regiospecific Ortho-Bromo Reactivity: Differential Synthetic Utility for Cross-Coupling Versus Condensation Chemistry

The ortho-bromo positioning in 2-bromo-4,5-dihydroxybenzaldehyde creates a distinct synthetic handle compared to meta-bromo analogs. In palladium-catalyzed cross-coupling reactions, ortho-bromoarenes generally exhibit slower oxidative addition but provide opportunities for directed ortho-metalation after aldehyde protection [1]. The aldehyde group at the position ortho to bromine enables selective one-pot transformations where the carbonyl can participate in intramolecular cyclizations following initial cross-coupling, a reactivity pattern not accessible with meta-bromo isomers where the reactive sites are spatially separated [2]. Patent literature documents the utility of 2-bromo-hydroxybenzaldehydes as intermediates in pharmaceutical synthesis, including the crisaborole synthetic pathway where ortho-bromobenzaldehyde derivatives serve as key building blocks [3].

Synthetic intermediate Cross-coupling Heterocyclic synthesis

Natural Occurrence Profile: Algal Species Distribution Differing from 3-Bromo Regioisomer

The 2-bromo-4,5-dihydroxybenzaldehyde regioisomer has been definitively identified and characterized from the marine red alga Rhodomela confervoides through comprehensive spectroscopic analysis including HRFABMS and 2D NMR [1]. In this comprehensive phytochemical investigation, 3-bromo-4,5-dihydroxybenzaldehyde was also isolated as a known compound (compound 7) alongside the 2-bromo isomer, demonstrating that both regioisomers co-occur in the same algal species but represent distinct chemical entities with separate biosynthetic origins [1]. Additionally, the 2-bromo isomer has been identified in Leathesia marina [2], while the 3-bromo isomer is reported from Polysiphonia morrowii [3].

Natural product isolation Marine algae Chemotaxonomy

Aldehyde Dehydrogenase Inhibition Profile: Ortho-Substituted Bromobenzaldehydes as Potent Enzyme Inhibitors

Ortho-substituted bromobenzaldehydes, including the 2-bromo-4,5-dihydroxybenzaldehyde scaffold, function as potent inhibitors of aldehyde dehydrogenase (ALDH) enzymes. In benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus, ortho-substituted benzaldehydes such as 2-bromo-, 2-chloro-, and 2-fluoro-benzaldehyde were identified as potent inhibitors of the enzyme [1]. The ortho-bromo substitution creates steric and electronic effects that interfere with the enzyme's catalytic cysteine residue accessibility. For recombinant human ALDH1B1, bromobenzaldehyde derivatives show IC₅₀ values in the nanomolar range (95 nM reported for structurally related bromobenzaldehyde derivative) [2].

Enzyme inhibition Aldehyde dehydrogenase Biochemical probe

2-Bromo-4,5-dihydroxybenzaldehyde: Evidence-Backed Research Applications and Procurement Use Cases


Marine Natural Product Anti-Allergic Drug Discovery Programs

Based on direct head-to-head comparison data showing 1.82-fold superior IgE-mediated mast cell degranulation inhibition (IC₅₀ 7.8 µM vs. 14.2 µM for 3-bromo isomer), this compound is the preferred regioisomer for screening campaigns targeting allergic inflammatory pathways [1]. The validated activity in RBL-2H3 mast cells and reduction of TNF-α production in BMMCs supports its use as a lead-like scaffold for developing novel anti-allergic therapeutics. Procurement of the authenticated 2-bromo isomer rather than the mixed or incorrect regioisomer is essential for reproducible SAR studies. [1]

Oxidative Stress and Dermoprotection Research

For investigators studying H₂O₂-induced oxidative damage in keratinocyte models, the 2-bromo isomer demonstrates 1.63-fold greater reduction in LDH release compared to the 3-bromo analog at equivalent concentration [1]. This differential cytoprotective efficacy supports its selection as the lead regioisomer for exploring mechanisms of membrane protection and ROS scavenging in skin cell models. The higher logP (1.85) of the 2-bromo isomer may contribute to enhanced cellular uptake, providing a physicochemical rationale for the observed activity differences. [1]

Tandem Cross-Coupling/Cyclization Synthetic Routes to Heterocycles

Synthetic chemists pursuing convergent strategies for constructing benzofuran, benzopyran, or quinoline scaffolds should select the 2-bromo isomer when the synthetic plan involves sequential palladium-catalyzed cross-coupling followed by intramolecular aldehyde trapping [1]. The ortho-relationship between bromine and aldehyde enables one-pot cascade reactions that are geometrically impossible with the 3-bromo regioisomer. This regiospecific reactivity justifies the procurement premium for the authenticated 2-bromo compound over less expensive mixed-isomer material. [1]

Natural Product Dereplication and Chemotaxonomic Studies of Red Algae

For phytochemical investigations of Rhodomela confervoides, Leathesia marina, and related marine red algae, procurement of authenticated 2-bromo-4,5-dihydroxybenzaldehyde as a reference standard is required for accurate LC-MS dereplication [1]. Since both 2-bromo and 3-bromo regioisomers co-occur in R. confervoides [2], chromatographic methods must be validated to resolve these isomers. The logP difference (1.85 vs. 1.4) predicts baseline separation under reverse-phase HPLC conditions, enabling reliable quantification of both isomers in algal extracts. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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